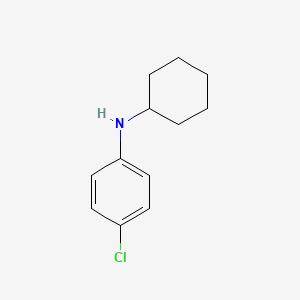
N-Cyclohexyl-4-chloroanilin
Übersicht
Beschreibung
N-Cyclohexyl-4-chloroaniline is a chemical compound with the CAS Number: 56506-61-7 and a molecular weight of 209.72 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of anilines, which includes N-Cyclohexyl-4-chloroaniline, involves various reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents . An electrochemical study of 4-chloroaniline, a related compound, showed that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Molecular Structure Analysis
The linear formula of N-Cyclohexyl-4-chloroaniline is C12H16ClN . The IUPAC name is 4-chloro-N-cyclohexylaniline .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate . In the absence of nucleophiles, the most likely reaction on the produced intermediate is hydrolysis and p-quinoneimine formation .Physical And Chemical Properties Analysis
N-Cyclohexyl-4-chloroaniline is a white to yellow solid . It has a molecular weight of 209.72 .Wissenschaftliche Forschungsanwendungen
Synthese von Hybridmaterialien
N-Cyclohexyl-4-chloroanilin wurde bei der Synthese eines neuen Hybridmaterials, (C 6 H 7 ClN) [HgCl 3], verwendet, das mit verschiedenen physikalisch-chemischen Methoden charakterisiert wurde . Dieses Hybridmaterial weist vielseitige Eigenschaften und Anwendungsmöglichkeiten auf .
Strukturanalyse
Die Kristallstruktur des mit this compound synthetisierten Hybridmaterials wurde im triklinen System bestimmt . Die Packungsanordnung zeigte alternierende Di-trichloromercurat(II) (C 6 H 7 ClN) [HgCl 3]-Dimere und 4-Chloroanilinium-Kationen .
Oberflächenwechselwirkungen
Die Hirshfeld-Oberflächenanalyse des Hybridmaterials ergab, dass H…Cl-Wechselwirkungen dominierten und 50,2 % der gesamten Wechselwirkungen ausmachten .
Physikalisch-chemische Eigenschaften
Die Klassifizierung des Hybridmaterials als Halbleiter mit breitem verbotenem Band wurde durch einen E g-Wert von 3,893 eV unterstützt . Seine thermische Stabilität wurde mittels TG-DTA-Analyse untersucht .
Molekular-Docking
Molekulare Docking-Simulationen zeigten, dass der (C 6 H 7 ClN) [HgCl 3]-Ligand wirksam auf aktive Bereiche von bakteriellen und Pilzproteinen zielte, was auf sein Potenzial als potenter Inhibitor gegen diese Mikroorganismen hindeutet .
Flammenfestes Material
Polyorthochloroanilin (POC)-Nanokomposite mit Montmorillonit (MMT)-Ton (POC/MMT)-Nanokomposite (POC/MMT-Ton-NCs) sind die am weitesten verbreiteten und attraktivsten unter organischen/anorganischen Nanokompositen aufgrund ihrer besonderen Eigenschaften . Die Herstellung dieser Nanokomposite wurde chemisch mit Hilfe der oxidativen Polymerisation von Orthochloroanilin in Gegenwart von Montmorillonit (MMT)-Ton durchgeführt .
Chemische Verarbeitung und Pharmazeutika
4-Chloroanilin wurde als organisches Kation ausgewählt, da es das Potenzial hat, als Brønsted-Base und elektrischer Leiter zu fungieren . Diese Eigenschaft eröffnet bedeutende Anwendungen in der chemischen Verarbeitung und in der Pharmaindustrie .
Lokalanästhetika
Einige Derivate von Anilin finden sogar Verwendung als Lokalanästhetika bei chirurgischen Eingriffen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYZWBTCVCAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460884 | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56506-61-7 | |
| Record name | 4-Chloro-N-cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56506-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



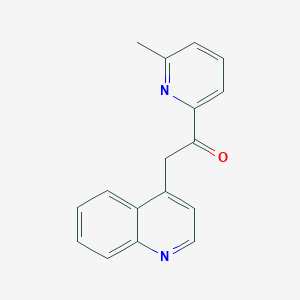
![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)

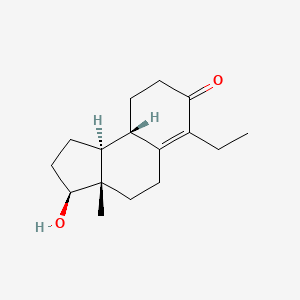
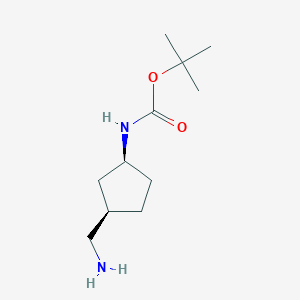

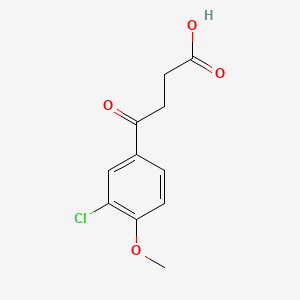
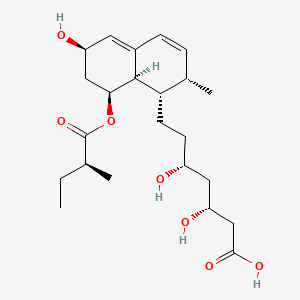
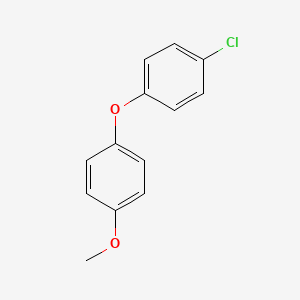

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)
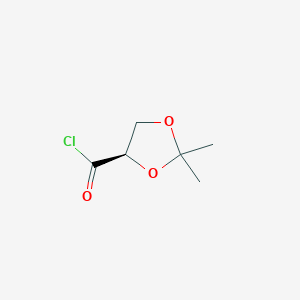
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)